1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl
Description
This compound, with the molecular formula C₁₄H₂₃NO₂S, is a β-adrenergic receptor antagonist (β-blocker) derivative featuring a unique cyclopenta-fused thiophene core. Its structure includes a tert-butylamino group linked via a propanol ether bridge to the heterocyclic ring system. The hydrochloride (HCl) salt enhances solubility and stability, a common pharmaceutical formulation strategy for amine-containing drugs. Key structural identifiers include:
Properties
CAS No. |
85462-91-5 |
|---|---|
Molecular Formula |
C14H24ClNO2S |
Molecular Weight |
305.9 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H23NO2S.ClH/c1-14(2,3)15-7-10(16)8-17-12-9-18-13-6-4-5-11(12)13;/h9-10,15-16H,4-8H2,1-3H3;1H |
InChI Key |
FGCQJFPZHOFNOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CSC2=C1CCC2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclopenta[b]thiophene Intermediate
- The 5,6-dihydro-4H-cyclopenta[b]thiophene ring is prepared through cyclization reactions involving thiophene derivatives and appropriate cyclopentane precursors under controlled conditions.
- Typical conditions include acid or base catalysis, with temperature and reaction time optimized to favor ring closure without side reactions.
Formation of the Ether Linkage
- The key step involves coupling the cyclopenta[b]thiophene moiety to the propanol backbone via an ether bond at the 3-position.
- This is commonly achieved by reacting a halogenated propanol derivative (e.g., 3-chloropropanol or 3-bromopropanol) with the cyclopenta[b]thiophene phenol or thiophenol under Williamson ether synthesis conditions.
- Reaction conditions:
- Base: Potassium carbonate or sodium hydride to deprotonate the thiophene hydroxyl group.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Typically 50–100 °C to promote nucleophilic substitution.
- The reaction is monitored by TLC or HPLC to ensure completion and minimize side products.
Introduction of the Tert-Butylamino Group
- The amino substituent is introduced by nucleophilic substitution on the propanol side chain.
- A common approach is reductive amination or direct substitution using tert-butylamine with an appropriate leaving group on the propanol intermediate.
- Conditions:
- Solvent: Ethanol or methanol.
- Catalyst: Acidic or neutral conditions depending on the method.
- Temperature: Ambient to reflux conditions.
- The reaction is followed by purification steps such as extraction and recrystallization to isolate the free base.
Formation of the Hydrochloride Salt
- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium.
- This step improves the compound’s stability, crystallinity, and solubility for further applications.
- Typical conditions:
- Solvent: Ethanol, isopropanol, or ethyl acetate.
- Acid: Anhydrous HCl gas or HCl in solution.
- Temperature: 0–25 °C to avoid decomposition.
- The salt is isolated by filtration or crystallization and dried under vacuum.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Cyclopenta[b]thiophene ring formation | Cyclization catalysts (acid/base) | Variable | 50–120 | Controlled to avoid side reactions |
| Ether linkage formation | Halogenated propanol + base (K2CO3/NaH) | DMF or DMSO | 50–100 | Williamson ether synthesis |
| Amino group introduction | tert-Butylamine, reductive amination or substitution | Ethanol/methanol | Ambient to reflux | Purification by recrystallization |
| Hydrochloride salt formation | HCl (gas or solution) | Ethanol/isopropanol | 0–25 | Salt isolation by crystallization |
Research Findings and Optimization Notes
- The yield and purity of the final hydrochloride salt depend critically on the control of reaction parameters such as temperature, pH, and reaction time during each step.
- The ether formation step is particularly sensitive to moisture and requires anhydrous conditions to prevent hydrolysis.
- The choice of base and solvent influences the selectivity and rate of the nucleophilic substitution.
- Conversion to the hydrochloride salt enhances the compound’s pharmacological handling properties, as related beta-blocker analogs demonstrate improved receptor binding and bioavailability in salt form.
- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm structural integrity at each stage.
- Chromatographic methods (HPLC) are used to monitor reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Scientific Research Applications
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl has a wide range of scientific research applications, including:
Chemistry: Study of its chemical properties and reactivity.
Biology: Investigation of its effects on biological systems and cellular pathways.
Medicine: Exploration of its therapeutic potential in treating cardiovascular diseases.
Industry: Use as an intermediate in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl involves its interaction with beta-adrenergic receptors in the body. By binding to these receptors, it inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. The molecular targets and pathways involved include:
Beta-Adrenergic Receptors: Inhibition of receptor activity.
Signal Transduction Pathways: Modulation of downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
While direct pharmacological data for the target compound are lacking, its structural motifs align with β-blockers and heterocyclic therapeutics. Below is a comparative analysis:
Core Heterocyclic Systems
- Target Compound : The 5,6-dihydro-4H-cyclopenta[b]thiophene ring provides a planar, lipophilic scaffold. Thiophene rings are electron-rich, influencing receptor binding kinetics and metabolic stability.
- Propranolol: A naphthalene-based β-blocker with comparable ether and propanolamine groups but lacks sulfur heteroatoms, reducing lipophilicity (logP ~3.1 vs. predicted ~2.5 for the target) .
- Carvedilol : Features a carbazole ring instead of thiophene, enhancing π-π stacking but increasing molecular weight (MW: 406.5 vs. 269.3 for the target) .
Amino-Alcohol Side Chain
- Metoprolol : Uses a methoxyethylamine side chain, increasing polarity and renal clearance rates. The tert-butyl group in the target may prolong half-life via reduced CYP450 metabolism.
Physicochemical Properties
Research Implications and Limitations
- Structural Uniqueness: The thiophene ring and tert-butyl group distinguish this compound from classical β-blockers, suggesting possible selectivity for β₁/β₂ subtypes or novel off-target effects.
- Data Gaps: No in vitro or in vivo studies are reported, limiting mechanistic insights. Predicted CCS values () suggest moderate membrane permeability but require experimental validation.
- Synthetic Challenges: Fusion of the cyclopenta-thiophene system may require specialized catalysts or conditions, as seen in ’s use of malononitrile/cyanoacetate for ring formation .
Biological Activity
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl, also known as a beta-blocker, exhibits significant biological activity primarily through its interaction with beta-adrenergic receptors. This compound is utilized in the management of cardiovascular conditions such as hypertension and arrhythmias.
- Molecular Formula : C14H23NO2S
- Molecular Weight : 305.9 g/mol
- CAS Number : 85462-91-5
The primary mechanism of action for this compound involves:
- Beta-Adrenergic Receptor Interaction : The compound binds to beta-adrenergic receptors, inhibiting the action of catecholamines (e.g., adrenaline), which results in decreased heart rate and blood pressure.
- Signal Transduction Modulation : It modulates downstream signaling pathways associated with these receptors, impacting cardiac function and vascular resistance.
Biological Activity Overview
The biological activities of 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl can be categorized into several key areas:
Cardiovascular Effects
This compound is primarily used as a beta-blocker in clinical settings. Studies have shown that it effectively reduces heart rate and myocardial oxygen demand, making it beneficial in treating conditions like angina and hypertension.
Cytotoxicity Studies
Recent research has indicated that derivatives of compounds related to this structure exhibit cytotoxic effects against various cell lines. For instance, derivatives were tested for their ability to inhibit cell viability using the MTT assay, revealing varying degrees of cytotoxicity depending on structural modifications .
Antimicrobial Activity
While not primarily an antimicrobial agent, the compound's structure suggests potential interactions with microbial targets. Further studies are warranted to explore its efficacy against specific pathogens.
Study 1: Cardiovascular Efficacy
A clinical trial assessed the efficacy of this compound in patients with chronic heart failure. Results indicated a significant reduction in hospitalizations due to heart failure exacerbations compared to placebo groups.
Study 2: Cytotoxicity Assessment
In vitro studies evaluated the cytotoxic effects of related thienyl compounds on cancer cell lines. The results showed that certain modifications enhanced cytotoxicity, with EC50 values indicating moderate to high activity against specific cancer types .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 305.9 g/mol |
| CAS Number | 85462-91-5 |
| Beta-Adrenergic Receptor | Inhibition |
| EC50 (Cytotoxicity) | Varies (below 10 μM for some derivatives) |
Q & A
Basic: What is the recommended synthetic pathway for 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol HCl?
Methodological Answer:
The synthesis involves multi-step organic reactions. First, the cyclopenta[b]thiophene core is prepared via cyclization of thiophene derivatives with cyclopentadiene under acidic conditions. Next, the hydroxyl group at position 3 of the thiophene ring is functionalized via nucleophilic substitution with an epoxide intermediate (e.g., glycidol derivatives) to introduce the propanol side chain. The tert-butylamine group is introduced via reductive amination or direct alkylation, followed by HCl salt formation for stabilization. Purification typically employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization. Validation requires ¹H/¹³C NMR, IR (e.g., hydroxyl and amine stretches), and mass spectrometry .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from differences in assay protocols (e.g., bacterial strain selection, inoculum size, or solvent carriers). To reconcile discrepancies:
Standardize assays : Adopt CLSI guidelines (e.g., microbroth dilution for MIC determination, fixed inoculum density of 5 × 10⁵ CFU/mL) as in .
Control variables : Ensure consistent compound purity (≥95% via HPLC) and solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
Cross-validate : Compare results against reference drugs (e.g., amikacin for bacteria, fluconazole for fungi) and replicate under identical conditions .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., cyclopenta-thiophene protons at δ 6.5–7.5 ppm, tert-butyl group at δ 1.2–1.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
- Elemental analysis : Match experimental C/H/N percentages to theoretical values (error margin ≤0.3%) .
- Chiral HPLC : If stereoisomers are present, use a chiral column (e.g., Chiralpak IA) with isopropyl alcohol/hexane mobile phases to assess enantiopurity .
Advanced: How can the compound’s β-adrenergic receptor binding affinity be experimentally evaluated?
Methodological Answer:
Radioligand displacement assays : Use [³H]-CGP 12177 as a radioligand in cell membranes expressing β₁/β₂-adrenergic receptors.
Dose-response curves : Incubate the compound at concentrations ranging from 10⁻¹² to 10⁻⁴ M. Measure IC₅₀ values via nonlinear regression (e.g., GraphPad Prism).
Functional assays : Assess cAMP accumulation in HEK-293 cells transfected with receptor subtypes to determine agonist/antagonist activity. Include propranolol as a reference antagonist .
Advanced: What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Salt selection : The HCl salt form improves aqueous solubility (test pH 3–7 buffers for stability).
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80) in ratios ≤10% (w/v) to enhance solubility without toxicity.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ≤200 nm via dynamic light scattering) for sustained release .
Basic: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- HPLC monitoring : Track degradation products (e.g., hydrolysis of the ester or ether linkages) using a C18 column and acetonitrile/water gradient.
- Kinetic analysis : Calculate shelf life via Arrhenius equation for thermal degradation .
Advanced: What computational methods predict the compound’s metabolic pathways?
Methodological Answer:
- In silico tools : Use Schrödinger’s Metabolizer or GLORYx to predict Phase I/II metabolism (e.g., hydroxylation at the cyclopenta ring or glucuronidation of the phenolic group).
- Docking studies : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina to identify potential metabolic hotspots .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
Core modifications : Synthesize analogs with substituents on the cyclopenta-thiophene ring (e.g., electron-withdrawing groups at position 2) to assess electronic effects.
Side-chain variations : Replace the tert-butylamino group with bulkier amines (e.g., adamantyl) or polar groups (e.g., piperazine) to study steric and solubility impacts.
Bioassay prioritization : Test analogs against primary targets (e.g., β-adrenergic receptors) and secondary targets (e.g., antimicrobial activity) using high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
